Phenyl Isopropylcarbamate-d7: An In-depth Technical Guide for Researchers
Phenyl Isopropylcarbamate-d7: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenyl isopropylcarbamate-d7, a deuterated analog of the carbamate (B1207046) herbicide Propham. This document details its chemical and physical properties, provides insights into its synthesis, outlines its primary applications as an internal standard in analytical methodologies, and explores the biological pathways affected by its non-deuterated counterpart.
Core Chemical and Physical Properties
Phenyl isopropylcarbamate-d7 is a stable, isotopically labeled form of Phenyl isopropylcarbamate, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.
Table 1: Chemical Identifiers and Properties of Phenyl Isopropylcarbamate-d7
| Property | Value |
| IUPAC Name | Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate |
| Synonyms | Phenyl N-isopropylcarbamate-d7, Propham-d7 |
| CAS Number | 1329835-22-4 |
| Unlabeled CAS No. | 122-42-9 |
| Molecular Formula | C₁₀H₆D₇NO₂ |
| Molecular Weight | 186.26 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Physical State | Solid |
| Storage | Store at room temperature |
Table 2: Physical Properties of Phenyl Isopropylcarbamate (Propham, Non-deuterated)
| Property | Value |
| Melting Point | 87-90 °C |
| Boiling Point | Decomposes at 150 °C |
| Solubility in Water | 179 mg/L at 25 °C |
| Solubility in Organic Solvents | Soluble in alcohols, esters, acetone, benzene, and xylene |
| Vapor Pressure | 0.108 mmHg at 25 °C |
Synthesis of Phenyl Isopropylcarbamate-d7
Conceptual Experimental Protocol for Synthesis
Objective: To synthesize Phenyl isopropylcarbamate-d7.
Materials:
-
Isopropylamine-d7
-
Phenyl chloroformate
-
Anhydrous toluene (B28343) (or other suitable aprotic solvent)
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Isopropylamine-d7 in anhydrous toluene.
-
Addition of Base: Add triethylamine to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Phenyl Chloroformate: Cool the reaction mixture in an ice bath. Add phenyl chloroformate dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Phenyl isopropylcarbamate-d7 by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield the final product.
Caption: A conceptual workflow for the synthesis of Phenyl isopropylcarbamate-d7.
Application as an Internal Standard in Analytical Methods
The primary application of Phenyl isopropylcarbamate-d7 is as an internal standard in the quantitative analysis of Propham and other carbamate pesticides in various matrices, such as environmental samples (water, soil) and agricultural products.[1] Its use helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results.
Detailed Experimental Protocol for LC-MS/MS Analysis
Objective: To quantify Propham in a water sample using Phenyl isopropylcarbamate-d7 as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Materials:
-
Water sample
-
Propham analytical standard
-
Phenyl isopropylcarbamate-d7 internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Pass a known volume of the water sample (e.g., 100 mL) through the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with acetonitrile.
-
-
Internal Standard Spiking: Add a known amount of the Phenyl isopropylcarbamate-d7 internal standard solution to the eluted sample.
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Propham from matrix components (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Propham: Monitor the transition from the precursor ion (e.g., m/z 180.1) to a specific product ion.
-
Phenyl isopropylcarbamate-d7: Monitor the transition from the precursor ion (e.g., m/z 187.1) to a specific product ion.
-
-
-
-
Quantification: Create a calibration curve using known concentrations of Propham standard, each spiked with the same concentration of the internal standard. Calculate the concentration of Propham in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: A generalized workflow for the quantitative analysis of Propham using an internal standard.
Biological Signaling Pathways (of Propham)
As a deuterated analog used in trace amounts for analytical purposes, Phenyl isopropylcarbamate-d7 is not expected to have significant biological effects. However, its non-deuterated counterpart, Propham, is a well-known herbicide with specific modes of action in plants. Propham primarily acts by inhibiting cell division (mitosis) and photosynthesis.
Inhibition of Plant Cell Division
Propham disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle, primarily at metaphase, and ultimately inhibits plant growth.
Inhibition of Photosynthesis
Propham has been shown to interfere with the photosynthetic electron transport chain, specifically at photosystem II (PSII). This disruption inhibits the flow of electrons, leading to a reduction in the production of ATP and NADPH, which are essential for carbon fixation.
Caption: A simplified diagram of Propham's inhibitory effects on plant signaling pathways.
Conclusion
Phenyl isopropylcarbamate-d7 is a valuable tool for researchers and analytical chemists. Its stable isotopic label provides a reliable internal standard for the accurate quantification of Propham and related carbamate compounds. While the deuterated form itself is not biologically active in the context of its application, understanding the mechanism of its non-deuterated analog provides a broader context for its use in environmental and agricultural studies. This guide serves as a foundational resource for professionals in drug development and scientific research, offering key data and procedural insights for the effective use of this compound.
